An In-depth Technical Guide to 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid: Chemical Properties and Synthetic Utility
An In-depth Technical Guide to 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a specialized heterocyclic organoboron compound that holds significant potential as a building block in medicinal chemistry and materials science. Its unique trifluoromethylpyridine core combined with a versatile boronic acid functionality makes it a valuable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its utility in drug discovery and development. While specific experimental spectral data for this compound is not widely published, this guide furnishes predicted data and detailed experimental protocols based on analogous structures, offering a practical framework for its use in research settings.
Chemical Properties and Data Presentation
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid, with the CAS Number 1256345-55-7, is a solid material at room temperature.[1] The presence of a trifluoromethyl group significantly influences its electronic properties, enhancing its utility in the synthesis of pharmacologically active molecules.[2][3] The ethylthio group further modulates its lipophilicity and metabolic stability.[2]
Table 1: Physicochemical Properties of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid
| Property | Value | Reference |
| CAS Number | 1256345-55-7 | [4] |
| Molecular Formula | C₈H₉BF₃NO₂S | [4] |
| Molecular Weight | 251.03 g/mol | [4] |
| Appearance | Solid (predicted) | [1][5] |
| Purity | Typically ≥95% (commercial grade) |
Table 2: Predicted Spectral Data
| Spectral Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring, quartet and triplet for the ethyl group, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals corresponding to the pyridine ring carbons (with C-F coupling for the trifluoromethyl-bearing carbon), ethyl group carbons, and a broad signal for the carbon attached to the boron atom. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| IR (Infrared) | Characteristic peaks for B-O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Reactivity and Synthetic Applications
The primary utility of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of complex biaryl and hetero-biaryl structures.[6] These structures are prevalent in many biologically active molecules.
The trifluoromethyl group on the pyridine ring acts as a strong electron-withdrawing group, which can influence the reactivity of the boronic acid and the properties of the resulting coupled products.[3] This substituent is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
Suzuki-Miyaura Cross-Coupling Reactions
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid can be coupled with a wide range of aryl and heteroaryl halides or triflates to synthesize substituted pyridine derivatives. The general workflow for such a reaction is depicted below.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid. These are based on established procedures for similar compounds and should be optimized for specific substrates and scales.
Synthesis of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid (Hypothetical Protocol)
A plausible synthetic route to the title compound would involve the lithiation of a suitable brominated precursor followed by quenching with a borate ester.
Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-2-ethylthio-5-trifluoromethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
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Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired boronic acid.
General Protocol for Suzuki-Miyaura Coupling
Protocol:
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Reaction Setup: To a reaction vessel, add 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid (1.0 eq), the aryl/heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
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Solvent Addition and Degassing: Add a suitable solvent (e.g., a mixture of toluene and water). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Potential Signaling Pathways
The trifluoromethylpyridine moiety is a key pharmacophore in a number of approved drugs and clinical candidates. Its incorporation can lead to compounds with a range of biological activities. Derivatives of trifluoromethylpyridines have been investigated for their potential as anticancer agents, with some studies indicating they can inhibit specific kinases involved in cancer cell proliferation and survival signaling pathways.[2]
While no specific signaling pathways have been directly linked to 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid in the available literature, compounds synthesized from similar building blocks have been shown to target pathways such as:
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Kinase Signaling Cascades: Many kinase inhibitors incorporate substituted pyridine rings. The unique electronic nature of the trifluoromethyl group can enhance binding to the ATP-binding pocket of various kinases.
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Nuclear Receptor Modulation: The overall structure and lipophilicity of molecules derived from this boronic acid could allow them to interact with nuclear receptors, modulating gene transcription.
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Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases and other enzymes. The pyridine scaffold can be tailored to direct the molecule to the active site of specific enzymes.
The diagram below illustrates a generalized view of how a drug molecule derived from this boronic acid might interact with a cellular signaling pathway.
Conclusion
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a trifluoromethylpyridine core and a reactive boronic acid moiety allows for the efficient construction of complex, biologically relevant molecules through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is not widely available, the provided protocols and predicted data serve as a robust starting point for its utilization in the laboratory. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials.
References
- 1. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1256345-55-7 | MFCD16660275 | 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid [aaronchem.com]
- 5. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
